![molecular formula C13H18BrNO2 B1444072 tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate CAS No. 877064-95-4](/img/structure/B1444072.png)
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Overview
Description
“tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate” is an organic compound with the molecular formula C13H18BrNO2 . It is used as a reagent in synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps . In one method, a solution of tert-butyl (3-bromo-4-methylphenyl)methyl carbamate is stirred at room temperature for 30 hours in the presence of trifluoroacetic acid. The reaction medium is then hydrolyzed in water, basified to pH 8-9 with 1N sodium hydroxide solution, and extracted with dichloromethane . The organic phases are combined and dried over sodium sulfate. The solvent is evaporated off to obtain the final product .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate” consists of a tert-butyl group attached to a carbamate group, which is further connected to a 3-bromo-4-methylphenyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with trifluoroacetic acid in dichloromethane at 20℃ for 30 hours, followed by reaction with sodium hydroxide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.19 g/mol . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
Tert-butyl carbamates are pivotal in synthetic organic chemistry, serving as intermediates in the preparation of complex molecules. For example, studies have focused on the preparation and Diels-Alder reactions of amido-substituted furans, showcasing the role of tert-butyl carbamates in facilitating cyclization reactions and heterocycle synthesis (Padwa, Brodney, & Lynch, 2003). Similarly, the α-amination of methyllithium via DTBB-catalyzed lithiation of N-(chloromethyl) carbamates demonstrates their utility in introducing nitrogen functionality into organic molecules (Ortiz, Guijarro, & Yus, 1999).
Environmental Studies
Carbamates, including tert-butyl derivatives, are studied for their degradation and environmental impact. For instance, the identification of degradation products of terbutol, a related carbamate, in water from golf courses, provides insight into the environmental persistence and transformation of these compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995). This research is crucial for understanding the fate of carbamate pesticides in the environment and their potential ecological effects.
Pharmaceutical Research
Tert-butyl carbamates also find applications in the development of pharmaceutical compounds. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib, highlights the importance of these molecules in drug discovery and development (Zhao, Guo, Lan, & Xu, 2017).
Mechanism of Action
Target of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
properties
IUPAC Name |
tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCJQIAGDDTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856774 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate | |
CAS RN |
877064-95-4 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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